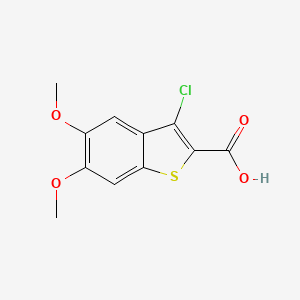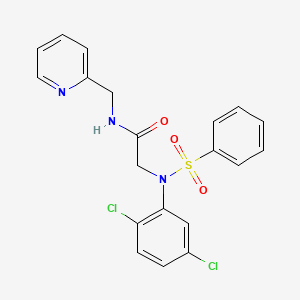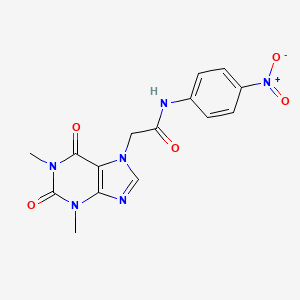
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(isopropylamino)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(isopropylamino)-2-propanol is a useful research compound. Its molecular formula is C18H20Cl2N2O and its molecular weight is 351.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.0952687 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
GNF-Pf-4035, also known as 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(isopropylamino)-2-propanol, SJ000111021, Oprea1_526224, Oprea1_647257, or ChemDiv1_020163, primarily targets the PfMFR3 protein in Plasmodium falciparum . PfMFR3 is an orphan transporter of the major facilitator superfamily (MFS) and is localized to the parasite mitochondrion .
Mode of Action
The compound interacts with its target, PfMFR3, and inhibits its function . This results in decreased sensitivity to certain antimalarial compounds that have a mitochondrial mechanism of action .
Biochemical Pathways
The inhibition of PfMFR3 affects the mitochondrial transport in Plasmodium falciparum, leading to decreased sensitivity to certain antimalarial compounds . This suggests that PfMFR3 plays a role in the resistance mechanism against these compounds .
Pharmacokinetics
The compound’s effectiveness againstPlasmodium falciparum suggests it has sufficient bioavailability to reach its target in the parasite’s mitochondrion .
Result of Action
The inhibition of PfMFR3 by GNF-Pf-4035 leads to decreased sensitivity to certain antimalarial compounds . This suggests that the compound could potentially be used to modulate the sensitivity of Plasmodium falciparum to these antimalarials .
Action Environment
The action of GNF-Pf-4035 is influenced by the biological environment within the Plasmodium falciparum parasite. The presence of PfMFR3 in the mitochondrion suggests that the compound’s efficacy may be influenced by factors that affect mitochondrial function .
Biochemische Analyse
Biochemical Properties
The biochemical properties of GNF-Pf-4035 are largely determined by its interactions with various biomolecules. It has been found to have a binding affinity to the Plasmodium falciparum HSP90 nucleotide binding domain . This interaction suggests that GNF-Pf-4035 may play a role in the life cycle of the Plasmodium falciparum parasite, potentially influencing its survival and proliferation.
Cellular Effects
Its binding affinity to the Plasmodium falciparum HSP90 nucleotide binding domain suggests that it may influence cellular processes related to this protein .
Molecular Mechanism
Its binding affinity to the Plasmodium falciparum HSP90 nucleotide binding domain suggests that it may interact with this protein in a way that influences its function .
Eigenschaften
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(propan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O/c1-11(2)21-9-14(23)10-22-17-5-3-12(19)7-15(17)16-8-13(20)4-6-18(16)22/h3-8,11,14,21,23H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZMMZGWHLFBOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(CN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-[4-(4-methylphenoxy)butoxy]quinoline](/img/structure/B5094679.png)

![4-[3-(4-methoxyphenyl)-1-methylpropyl]morpholine](/img/structure/B5094684.png)



![3-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-cycloheptylpropanamide](/img/structure/B5094728.png)
![[3-amino-4-(4-bromophenyl)-6-cyclopropylthieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B5094735.png)

![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5094748.png)

![4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B5094759.png)
![N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5094768.png)
![1-(4-fluorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B5094781.png)
